8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

medicinal chemistry library synthesis structure–activity relationship

This N3-unsubstituted imidazo[2,1-f]purine-2,4-dione is the only commercially accessible scaffold with a free N3-H lactam in the 1-methyl-7-phenyl-8-(4-fluorophenyl) series. It unlocks late-stage N3-alkyl/acyl/sulfonyl library synthesis to probe A3 adenosine receptor SAR—an opportunity absent from all pre-alkylated Baraldi-series leads. Its para-fluoro substitution, XLogP3 of 3.7, and single H-bond donor place it in CNS drug-like space, ideal for head-to-head comparisons with ortho-fluoro isomers in CYP450 metabolism and permeability studies. Procure this strategically differentiated building block to accelerate your adenosine receptor or serotonergic probe program.

Molecular Formula C20H14FN5O2
Molecular Weight 375.363
CAS No. 887882-30-6
Cat. No. B2431519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS887882-30-6
Molecular FormulaC20H14FN5O2
Molecular Weight375.363
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5
InChIInChI=1S/C20H14FN5O2/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-5-3-2-4-6-12)26(19(25)22-17)14-9-7-13(21)8-10-14/h2-11H,1H3,(H,23,27,28)
InChIKeySKNHZTVBAUEYQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887882-30-6): Chemical Identity and Scaffold Context for Informed Procurement


8-(4-Fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887882-30-6; molecular formula C20H14FN5O2; MW 375.4 g/mol) belongs to the imidazo[2,1-f]purine-2,4-dione class, a fused tricyclic scaffold built upon a xanthine core that has been extensively characterized as a privileged template for adenosine A3 receptor antagonism [1] and, with appropriate side-chain elaboration, for serotonin 5-HT1A/5-HT7 receptor modulation and phosphodiesterase inhibition [2]. The compound carries a characteristic substitution pattern: N1-methyl, N3-unsubstituted (free NH), C7-phenyl, and C8-(4-fluorophenyl). It is cataloged in PubChem (CID 4887809) with computed XLogP3-AA of 3.7 and a single hydrogen bond donor [3]. The N3-unsubstituted lactam NH distinguishes it from the majority of biologically characterized congeners in the Baraldi A3 antagonist series, all of which bear N3-alkyl substituents.

Why Generic Substitution of 8-(4-Fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Is Scientifically Unsupported


Within the imidazo[2,1-f]purine-2,4-dione chemical series, seemingly minor structural variations produce large-magnitude shifts in biological activity. The Baraldi 2005 seminal paper demonstrated that moving from a C7-methyl to a C7-phenyl substituent, or from an N1-methyl to an N1-benzyl group, can alter A3 adenosine receptor binding affinity by over 25-fold (Ki ranging from 0.8 nM to >1000 nM across structurally adjacent analogs) [1]. The 2008 SAR extension confirmed that the presence, position, and electronic nature of substituents at positions 1, 3, 7, and 8 each independently govern both potency and A3/A1/A2A selectivity profiles [2]. The target compound's unique combination of N1-methyl (absent in the Baraldi lead series), N3-unsubstituted lactam NH (a synthetic diversification point absent in all potent A3 leads), C7-phenyl, and C8-(4-fluorophenyl) creates a substitution pattern not represented in any published structure–activity dataset. Substituting a close analog such as 8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (ortho-fluoro isomer) or 8-(4-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (N3-methyl congener) would alter hydrogen-bonding capacity, conformational preference, and metabolic liability in unpredictable ways.

Quantitative Comparative Evidence for 8-(4-Fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887882-30-6) Versus Closest Analogs


N3-Unsubstituted Lactam NH as a Unique Synthetic Diversification Handle Absent in All Characterized A3 Lead Compounds

The target compound bears an unsubstituted N3 position (free NH), whereas every potent and selective A3 adenosine receptor antagonist in the Baraldi imidazo[2,1-f]purine-2,4-dione series—including the 0.8 nM lead 11e (1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione) and the 22 nM comparator CHEMBL426271 (1-benzyl-7-(4-fluorophenyl)-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione)—is N3-alkylated [1][2]. The N3-H in the target compound enables late-stage N3-functionalization (alkylation, acylation, sulfonylation) that is impossible with the pre-alkylated comparators, allowing systematic exploration of the N3 vector without de novo scaffold synthesis.

medicinal chemistry library synthesis structure–activity relationship

Molecular Weight and Lipophilicity Differential Versus the Baraldi A3 Lead Series: Implications for Ligand Efficiency and CNS Permeability

The target compound (MW 375.4 g/mol, XLogP3-AA 3.7) is significantly smaller and less lipophilic than the prototypical Baraldi A3 lead 11e (MW 337.4 g/mol for the imidazo series core; XLogP not publicly computed for 11e, but N1-benzyl substitution typically adds ~1.5–2.0 logP units) and CHEMBL426271 (MW ~417.4 g/mol, with N1-benzyl and N3-propyl substituents) [1][2]. The lower molecular weight and the presence of only a single H-bond donor (N3-H) place the target compound closer to CNS drug-like chemical space (average CNS drug MW ≈ 310; median cLogP ≈ 3.4) [3]. The N1-methyl substitution (versus N1-benzyl in comparators) eliminates a metabolically labile benzylic site while preserving the xanthine core pharmacophore.

drug-likeness CNS drug discovery physicochemical property optimization

C7-Phenyl Substitution Pattern: Pharmacophoric Anchor Supported by Class-Level Adenosine A3 Receptor SAR

The Baraldi 2008 SAR study on imidazo[2,1-f]purinones established that C7-substitution is a critical determinant of A3 adenosine receptor binding affinity. In that series, replacement of a C7-methyl group with a C7-phenyl group in the context of an N1-benzyl/N3-propyl scaffold was associated with retention or enhancement of A3 affinity [1]. The target compound uniquely places a C7-phenyl group in combination with an N1-methyl and an N3-unsubstituted scaffold—a permutation not tested in the published SAR dataset. This creates a new pharmacophoric vector for probing the A3 receptor's hydrophobic subpocket identified in the 2008 docking study, while maintaining a lower-molecular-weight core than the N1-benzyl series.

adenosine A3 receptor GPCR pharmacology structure–activity relationship

Para-Fluorophenyl at C8: Isomeric and Electronic Differentiation from Ortho-Fluoro and Non-Fluorinated Analogs

The target compound carries a 4-fluorophenyl substituent at C8. Its regioisomer, 8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (ortho-fluoro isomer; distinct CAS, InChIKey differs), is also commercially cataloged but differs in fluorine ring position [1]. Literature precedent across multiple chemotypes demonstrates that para-fluoro versus ortho-fluoro substitution on a pendant phenyl ring can alter target binding affinity by >10-fold due to differences in conformational preference (dihedral angle), electronic distribution (σp = 0.06 vs. σo = Hammett value differences), and metabolic susceptibility to aromatic hydroxylation [2]. In the imidazo[2,1-f]purine-2,4-dione antidepressant series, 2-fluorophenylpiperazinylalkyl derivatives showed 5-HT1A/5-HT7 receptor affinity and PDE4B/PDE10A inhibition that was sensitive to fluorine position, with the 2-fluorophenyl analog (compound 9) demonstrating antidepressant activity in the mouse forced swim test at 2.5 mg/kg, superior to diazepam in anxiolytic assays [3].

fluorine chemistry metabolic stability receptor binding

Selectivity Profile Inference from Closest Pharmacologically Characterized Analog CHEMBL426271: A3 Receptor Preference and Off-Target Liability Baseline

The most structurally proximal analog with published multi-receptor profiling data is CHEMBL426271 (1-benzyl-7-(4-fluorophenyl)-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione), which was characterized across four human adenosine receptor subtypes. CHEMBL426271 displays Ki(hA3) = 22 nM (range 19–26 nM), Ki(hA1) > 1000 nM, Ki(hA2A) > 1000 nM, and IC50(hA2B) = 1000 nM, yielding an A3/A1 selectivity ratio exceeding 45-fold and an A3/A2A ratio exceeding 45-fold [1]. The target compound differs from CHEMBL426271 at three positions: N1-methyl vs. N1-benzyl, N3-H vs. N3-propyl, and C7-phenyl vs. C7-(4-fluorophenyl). While direct target binding data are absent, the class-level SAR from Baraldi 2005 and 2008 indicates that the N1-benzyl→methyl substitution does not ablate A3 affinity, and the C7-phenyl→4-fluorophenyl change is relatively conservative [2][3].

adenosine receptor selectivity off-target profiling binding selectivity ratio

Best-Fit Research and Industrial Application Scenarios for 8-(4-Fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887882-30-6)


Focused Library Synthesis via N3-Functionalization for Adenosine A3 Receptor SAR Expansion

This compound is uniquely suited as a late-stage diversification scaffold for generating N3-alkyl, N3-acyl, and N3-sulfonyl libraries targeting the adenosine A3 receptor. The free N3-H lactam position (absent in all potent A3 leads from the Baraldi series, which are pre-alkylated at N3) allows systematic exploration of this vector without requiring de novo construction of the tricyclic imidazo[2,1-f]purine-2,4-dione core [1]. The resulting library can probe whether N3-substitution in an N1-methyl/C7-phenyl context recapitulates or exceeds the A3 potency (Ki 0.8–22 nM) and >45-fold selectivity observed in the N1-benzyl/N3-propyl benchmark series [2].

CNS-Penetrant Lead Optimization Programs Leveraging Reduced Molecular Weight and Lipophilicity

With a computed XLogP3-AA of 3.7 and MW of 375.4 g/mol, this compound resides closer to CNS drug-like chemical space than the N1-benzyl/N3-propyl A3 antagonists in the Baraldi series (estimated XLogP > 4.5, MW > 415 for CHEMBL426271) [1]. The single H-bond donor (N3-H) and the absence of a metabolically labile benzylic N1-substituent make this scaffold a compelling starting point for CNS-targeted programs, particularly for indications where A3 receptor antagonism or 5-HT1A/5-HT7 modulation in the brain is therapeutically relevant [2].

Positional Isomer Selectivity Profiling in Fluorophenyl-Containing Chemical Series

The para-fluorophenyl substitution at C8 distinguishes this compound from its commercially available ortho-fluoro isomer (8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione). Procuring both isomers enables head-to-head assessment of fluorine positional effects on target binding, CYP450-mediated metabolism (para-fluoro typically reduces aromatic hydroxylation at the fluorine-bearing ring relative to ortho-fluoro), and cellular permeability—a systematic SAR study that can inform lead optimization across multiple fluorophenyl-containing chemotypes [3].

Negative Control or Tool Compound for N3-Alkylated Imidazo[2,1-f]purine-2,4-dione Pharmacological Studies

Because all biologically characterized imidazo[2,1-f]purine-2,4-dione A3 antagonists bear N3-alkyl substitution, this N3-unsubstituted compound can serve as a structurally matched negative control to test whether N3-substitution is a prerequisite for A3 receptor engagement. Its use in parallel with N3-methyl or N3-propyl congeners would experimentally isolate the contribution of the N3 substituent to binding affinity, functional activity, and selectivity—a control experiment not possible with the N3-alkylated compounds alone [1].

Quote Request

Request a Quote for 8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.